1,2-Benzisoxazole

Catalog No.
S567499
CAS No.
271-95-4
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzisoxazole

CAS Number

271-95-4

Product Name

1,2-Benzisoxazole

IUPAC Name

1,2-benzoxazole

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H

InChI Key

KTZQTRPPVKQPFO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NO2

Synonyms

1,2-benzisoxazole

Canonical SMILES

C1=CC=C2C(=C1)C=NO2

,2-Benzisoxazole as a Privileged Structure in Drug Discovery

1,2-Benzisoxazole is a heterocyclic molecule consisting of a benzene ring fused with a 1,2-oxazole ring. This core structure has gained significant interest in medicinal chemistry due to its potential to interact with various biological targets PubMed: . This property makes 1,2-benzisoxazole a privileged structure, meaning it can serve as a central scaffold for designing drugs with diverse pharmacological activities.

Applications in Central Nervous System Disorders

Research has shown particular promise for 1,2-benzisoxazole derivatives in treating central nervous system (CNS) disorders. Notably, Zonisamide, an antiepileptic drug, incorporates a 1,2-benzisoxazole core Merck: . It demonstrates efficacy in treating partial seizures and is also being investigated for Parkinson's disease PubMed: . Additionally, 1,2-benzisoxazole derivatives are being explored for the development of atypical antipsychotics PubMed: .

Potential in Anti-Cancer Therapies

Beyond CNS applications, researchers are investigating the anti-cancer potential of 1,2-benzisoxazole derivatives. Studies have shown that by attaching specific functional groups to the core structure, researchers can create compounds that exhibit antiproliferative effects against certain cancer cell lines, including those in Acute Myeloid Leukemia (AML) PubMed: . These findings suggest promising avenues for further development of 1,2-benzisoxazole-based anti-cancer agents.

1,2-Benzisoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. It features a benzene ring fused to an isoxazole ring, making it a member of the benzisoxazole family. This compound is characterized by its relatively stable aromatic structure, although it exhibits weak basicity due to the presence of the nitrogen atom in the isoxazole ring. The compound has several synonyms, including indoxazene and 4,5-benzisoxazole, and is known for its potential in various

  • Kemp Elimination: This reaction involves the cleavage of the N-O bond in 1,2-benzisoxazole when treated with a strong base, leading to the formation of 2-hydroxybenzonitrile .
  • Isomerization: Under light irradiation, 1,2-benzisoxazole can undergo isomerization to yield a mixture of products, including o-hydroxybenzonitrile .
  • Nitration and Bromination: The compound can also react with nitrating and brominating agents, resulting in various substituted derivatives .

Research has indicated that derivatives of 1,2-benzisoxazole exhibit significant biological activities. For instance:

  • Anticonvulsant Activity: Certain 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have demonstrated anticonvulsant effects in animal models. The introduction of halogen atoms at specific positions on the benzisoxazole ring has been shown to enhance activity and neurotoxicity .
  • Pharmaceutical

The synthesis of 1,2-benzisoxazole can be achieved through several methods:

  • Base-Catalyzed Reaction: A common method involves reacting salicylaldehyde with hydroxylamine-O-sulfonic acid under basic conditions at room temperature .
  • Barbier-Grignard Reaction: This approach utilizes phosphonium salts to facilitate the formation of various substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles .

While 1,2-benzisoxazole itself has limited direct applications, its derivatives are widely used:

  • Pharmaceuticals: As mentioned earlier, many pharmaceutical agents feature benzisoxazole moieties due to their biological activity.
  • Chemical Intermediates: The compound serves as an intermediate in organic synthesis for various chemical transformations.

Studies on the interactions of 1,2-benzisoxazole with biological systems reveal its potential effects:

  • Neurotoxicity Assessment: The introduction of substituents on the benzisoxazole structure can significantly alter its neurotoxic profile. For instance, certain halogenated derivatives show increased neurotoxicity compared to their unsubstituted counterparts .
  • Biotransformation Investigations: Research indicates that monoalkylated derivatives may undergo biotransformation processes that influence their pharmacological effects .

Several compounds share structural similarities with 1,2-benzisoxazole. Here are a few notable examples:

Compound NameStructure TypeUnique Features
BenzothiazoleBenzene-fused heterocycleContains sulfur; used in rubber and dye industries
BenzimidazoleBenzene-fused heterocycleExhibits anti-cancer properties; used in pharmaceuticals
IsoxazoleFive-membered ringLacks aromaticity; used in agrochemicals
BenzofuranBenzene-fused heterocycleExhibits anti-inflammatory properties

Uniqueness of 1,2-Benzisoxazole

1,2-Benzisoxazole is unique due to its combination of both aromatic stability and heterocyclic properties. Its derivatives have diverse applications in medicinal chemistry, particularly in developing compounds with anticonvulsant and antipsychotic activities. The specific positioning of functional groups on the benzene and isoxazole rings allows for tailored biological activity that distinguishes it from similar compounds like benzimidazoles or benzothiazoles.

XLogP3

1.6

Boiling Point

215.0 °C

LogP

1.63 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

271-95-4

Wikipedia

1,2-benzisoxazole

Dates

Modify: 2023-08-15

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